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Compound of Interest |

4-Chloro-6-methoxy-5-
Compound Name:
nitropyrimidine

CAS No.: 52854-14-5

Cat. No.: B1580579

Get Quote

In the landscape of modern medicinal chemistry and drug development, the pyrimidine core
stands out as a "privileged scaffold.” Its structural resemblance to the purine and pyrimidine
bases of DNA and RNA allows it to effectively interact with a vast array of biological targets,
most notably the ATP-binding pocket of protein kinases. However, the true potential of a
pyrimidine-based intermediate is unlocked not by its core structure alone, but by the strategic
placement of functional groups that dictate its reactivity and allow for controlled, sequential
modification.

4-Chloro-6-methoxy-5-nitropyrimidine is a prime exemplar of such a strategically
functionalized building block. Each substituent is deliberately positioned to influence the
molecule's electronic properties and provide orthogonal chemical handles for diversification.
The chloro, methoxy, and nitro groups are not merely decorative; they are tactical elements that
enable chemists to construct complex molecular architectures with high precision. This guide
provides an in-depth exploration of this compound, from its fundamental properties to its
application in the synthesis of high-value molecules, particularly kinase inhibitors. We will delve
into the causality behind its reactivity and provide field-proven insights into its practical
application.
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Core Compound Identification and Physicochemical
Properties

Accurate identification is the bedrock of reproducible science. 4-Chloro-6-methoxy-5-
nitropyrimidine is uniquely identified by its CAS number, ensuring unambiguous sourcing and
data correlation.

Property Value Source

CAS Number 52854-14-5 [1]

Molecular Formula CsHaCIN3Os [1]

Molecular Weight 189.56 g/mol [1]
Solid (Typically a yellow or light

Appearance _ [1]
brown solid)

Melting Point 66 °C [1]

N ) 343.1 °C at 760 mmHg

Boiling Point ) [1]
(Predicted)

Density 1.532 g/cm3 (Predicted) [1]
YZTIXHWQWCLEJX-

InChl Key [1]

UHFFFAOYSA-N

Note: Some physical properties, such as boiling point and density, are often computationally
predicted for specialized reagents and should be treated as estimates.

Plausible Synthetic Workflow

While numerous specific syntheses for substituted pyrimidines exist, a common and logical
pathway to 4-Chloro-6-methoxy-5-nitropyrimidine can be retrosynthetically derived from
commercially available starting materials. The following workflow is based on established
pyrimidine chemistry. The key is a sequence of nitration followed by selective functionalization
of a dichlorinated intermediate.
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Plausible Synthesis of 4-Chloro-6-methoxy-5-nitropyrimidine

4,6-Dichloropyrimidine

Nitration
(e.g., HNO3/H2S04)

4,6-Dichloro-5-nitropyrimidine

Selective Methoxylation
(e.g., NaOMe, controlled temp.)

4-Chloro-6-methoxy-5-nitropyrimidine
(Target Molecule)

Click to download full resolution via product page

Caption: Plausible synthesis route starting from 4,6-dichloropyrimidine.

Causality Behind the Workflow:

 Starting Material Selection: 4,6-Dichloropyrimidine is a readily available and cost-effective
starting material. The two chlorine atoms provide reactive sites for subsequent nucleophilic
substitution.

 Nitration: The pyrimidine ring is electron-deficient and requires strong activating conditions
for electrophilic aromatic substitution. A mixture of nitric and sulfuric acid introduces the nitro
group at the C5 position, which is the most electron-rich carbon on the dichlorinated ring.
This nitro group is critical as it powerfully activates the C4 and C6 positions for the next step.

» Selective Monosubstitution: The reaction of 4,6-dichloro-5-nitropyrimidine with one
equivalent of a nucleophile like sodium methoxide (NaOMe) allows for the selective
replacement of one chlorine atom.[2] The reaction must be carefully controlled (typically at
low temperatures) to prevent disubstitution. The strong electron-withdrawing effect of the
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nitro group and the nitrogen atoms in the ring makes this nucleophilic aromatic substitution
(SnAr) reaction highly efficient.

Chemical Reactivity: A Toolkit for Molecular
Elaboration

The utility of 4-Chloro-6-methoxy-5-nitropyrimidine lies in its predictable and versatile
reactivity. The chlorine at C4 is the primary site for modification, serving as an excellent leaving
group in SrAr reactions.

Nucleophilic Aromatic Substitution (SnAr)

This is the cornerstone reaction for this substrate. The pyrimidine ring is inherently electron-
deficient, a property that is dramatically amplified by the adjacent nitro group at C5. This
electronic arrangement makes the C4 position highly electrophilic and susceptible to attack by
a wide range of nucleophiles (amines, thiols, alcohols, etc.).

Mechanism of Action: The reaction proceeds via a two-step addition-elimination mechanism,
involving a resonance-stabilized Meisenheimer complex intermediate.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

Nucleophilic Attack at C4 Loss of Leaving Group (CI-) 4-Nu-6-methoxy-

5-nitropyrimidine + CI-

4-Chloro-6-methoxy-
5-nitropyrimidine + Nu~

Click to download full resolution via product page
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Expert Insights:

e Choice of Nucleophile: Primary and secondary amines are excellent nucleophiles for this
reaction, making it a foundational method for installing the "anilino” moiety common in many
kinase inhibitors.[3]
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» Reactivity Anomaly: While chlorine is generally a better leaving group than methoxy,
computational studies on related 6-alkoxy-4-chloro-5-nitropyrimidines have shown that under
certain conditions with primary amines, the alkoxy group can be displaced preferentially.[4]
This is attributed to the formation of pre-reactive complexes that facilitate the departure of
the alkoxide. This is a critical consideration for reaction design, and reaction conditions
(solvent, temperature, base) must be optimized to ensure chemoselectivity for C4

substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Cl bond provides a handle for powerful palladium-catalyzed cross-coupling reactions,
enabling the formation of C-C bonds and the introduction of aryl, heteroaryl, or alkynyl groups.

This reaction couples the pyrimidine with an organoboron species (typically a boronic acid or
ester) to form a biaryl or vinyl-substituted pyrimidine. It is a robust and widely used method in
drug discovery for exploring structure-activity relationships (SAR).[5][6]
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Suzuki-Miyaura Coupling Catalytic Cycle

Ar-Cl

(Oxidative Addition)

Ar-B(OH)2
Base
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(Reductive Elimination)

Click to download full resolution via product page

Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol Considerations:

o Catalyst: A Pd(0) source is required, often generated in situ from a Pd(ll) precatalyst.
Common choices include Pd(PPhs)a or Pd(dppf)Cl2.[2][7]

o Base: Abase (e.g., NazCOs, K2COs, Cs2CO:s) is essential for activating the boronic acid in
the transmetalation step.[7]

e Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is typically
used.
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The Sonogashira coupling introduces an alkyne substituent at the C4 position by reacting the
chloropyrimidine with a terminal alkyne. This reaction requires both a palladium catalyst and a
copper(l) co-catalyst.[8][9][10]

Sonogashira Cous%lin Catalytic Cycle

Transmetalation
(Cu-Acetylide transfers

Click to download full resolution via product page

Caption: Interdependent catalytic cycles of the Sonogashira coupling.

Expert Insights: The copper cycle generates a copper-acetylide intermediate, which then
participates in the transmetalation step with the palladium complex.[11] The choice of amine
base (e.g., EtsN, DIPEA) is crucial as it serves both to deprotonate the alkyne and as a solvent.

Reduction of the Nitro Group

The nitro group is not just an activating group; it is also a synthetic precursor to a primary
amine. This transformation is fundamental for building fused heterocyclic systems.

Workflow: From Pyrimidine to Fused Systems
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Application in Fused Heterocycle Synthesis

4-Substituted-6-methoxy-
5-nitropyrimidine

Reduction
(e.g., Hz, Pd/C; or SnCl2)

4-Substituted-6-methoxy-
5-aminopyrimidine

Cyclization
(with C1 synthon)

Fused Pyrimidine System

(e.g., Purine, Pteridine)

Click to download full resolution via product page
Caption: Reduction of the nitro group enables access to fused ring systems.
Common Reducing Agents:

o Catalytic Hydrogenation: Hz gas with a palladium on carbon (Pd/C) catalyst is a clean and
efficient method.

o Metal-based Reductants: Reagents like tin(ll) chloride (SnCl2) in HCI or iron powder in acetic
acid are also effective for this transformation.

Application in Kinase Inhibitor Synthesis

The true power of 4-Chloro-6-methoxy-5-nitropyrimidine is realized when these individual
reactions are combined in a synthetic campaign targeting high-value molecules like kinase
inhibitors. The pyrimidine core acts as a scaffold to correctly orient pharmacophoric groups
within the kinase ATP binding site.[12][13]

A common strategy involves:
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e SnAr Reaction: Introduction of a substituted aniline at the C4 position. This aniline moiety
often forms key hydrogen bonds with the "hinge region" of the kinase.[3]

e Reduction of Nitro Group: Conversion of the nitro group to an amine.

» Further Functionalization/Cyclization: The newly formed amine can be acylated, alkylated, or
used to construct a second fused ring, providing another vector for SAR exploration.

The synthesis of the pioneering EGFR inhibitor Gefitinib, while starting from a quinazoline core,
illustrates the importance of the 4-anilino substitution pattern that is readily accessible from
activated chloropyrimidines.[14][15]

Safety and Handling

As with any reactive chemical intermediate, proper handling of 4-Chloro-6-methoxy-5-
nitropyrimidine is paramount. The information below is a synthesis of data from related
compounds and should be supplemented by a thorough review of the specific Safety Data
Sheet (SDS) provided by the supplier.[16][17][18]

e Hazard Identification:

o

May be harmful if swallowed.

Causes skin irritation.

o

[¢]

Causes serious eye irritation/damage.[16][17]

[¢]

May cause respiratory irritation.[19]
e Precautionary Statements:

o Prevention: Wash hands thoroughly after handling. Wear protective gloves, eye protection,
and face protection. Use only in a well-ventilated area. Avoid breathing dust.[18][19]

o Response:

» |[F IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing. Immediately call a POISON CENTER or
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doctor.[16]

» |[F ON SKIN: Wash with plenty of soap and water. If irritation occurs, get medical advice.
[18]

» |[F SWALLOWED: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
[16]

o Storage: Store in a well-ventilated, cool place. Keep container tightly closed. Store locked
up.[19]

o Disposal: Dispose of contents/container to an approved waste disposal plant.[16]

Spectroscopic Characterization

Verifying the identity and purity of the material is crucial. Spectroscopic data provides the
necessary confirmation.[20]

* 1H NMR: Expect a singlet for the C2 proton of the pyrimidine ring and a singlet for the
methoxy (OCHs) protons. The chemical shifts will be influenced by the electron-withdrawing
nature of the substituents.

o 13C NMR: Expect distinct signals for the four unique carbons of the pyrimidine ring and one
for the methoxy carbon. The carbons attached to the electronegative chloro, nitro, and
oxygen atoms will be shifted downfield.

e Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for
the molecular ion (M*) due to the presence of chlorine (3*Cl and 37Cl in an approximate 3:1
ratio).

« Infrared (IR) Spectroscopy: Expect strong characteristic peaks for the C-ClI stretch, C-O
(methoxy) stretch, and asymmetric and symmetric stretches for the nitro (NO2) group.

Conclusion

4-Chloro-6-methoxy-5-nitropyrimidine is far more than a simple chemical. It is a highly
engineered tool for synthetic chemists. Its value is derived from the interplay of its functional
groups: the chloro atom as a versatile leaving group, the methoxy group as a modulator of
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properties, and the nitro group as both a powerful activating group and a latent amine.

Understanding the causality behind its reactivity—from the electronic drivers of SnAr to the

catalytic cycles of cross-coupling—empowers researchers, scientists, and drug development

professionals to leverage this building block to its full potential, accelerating the discovery of

novel therapeutics and complex molecular probes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 14/14 Tech Support


https://www.chemicalbook.com/SpectrumEN_52854-14-5_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_52854-14-5_1HNMR.htm
https://www.benchchem.com/product/b1580579/docs#introduction-the-strategic-value-of-a-multifunctional-pyrimidine-scaffold
https://www.benchchem.com/product/b1580579/docs#introduction-the-strategic-value-of-a-multifunctional-pyrimidine-scaffold
https://www.benchchem.com/product/b1580579/docs#introduction-the-strategic-value-of-a-multifunctional-pyrimidine-scaffold
https://www.benchchem.com/product/b1580579/docs#introduction-the-strategic-value-of-a-multifunctional-pyrimidine-scaffold
https://www.benchchem.com/product/b1580579?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580579?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

